molecular formula C24H22FN3O3S B2431740 N-ethyl-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methylphenyl)acetamide CAS No. 1252925-56-6

N-ethyl-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methylphenyl)acetamide

Cat. No.: B2431740
CAS No.: 1252925-56-6
M. Wt: 451.52
InChI Key: HDIHVTUYQPSKRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C24H22FN3O3S and its molecular weight is 451.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-ethyl-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN3O3S/c1-3-26(19-6-4-5-16(2)13-19)21(29)15-27-20-11-12-32-22(20)23(30)28(24(27)31)14-17-7-9-18(25)10-8-17/h4-13,20,22H,3,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAZFLMKEGPNXET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC(=C1)C)C(=O)CN2C3C=CSC3C(=O)N(C2=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-ethyl-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methylphenyl)acetamide is a complex organic compound with potential therapeutic applications. Its molecular formula is C23H22FN3O3SC_{23}H_{22}FN_3O_3S and it has a molecular weight of approximately 437.49 g/mol. This compound has garnered interest due to its structural features and biological activities, particularly in the context of medicinal chemistry.

The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The thieno-pyrimidine derivatives have been studied for their ability to inhibit various enzymes and receptors involved in disease processes. Specifically, compounds containing this scaffold have shown promise as inhibitors of MIF (Macrophage Migration Inhibitory Factor) tautomerase activity, which is implicated in inflammatory diseases and cancer.

Inhibition Studies

Recent studies have demonstrated that derivatives of thieno[2,3-d]pyrimidine exhibit significant inhibitory effects on MIF tautomerase activity. For instance, one study reported an IC50 value of 7.2 μM for a bromo-substituted analogue compared to 15 μM for another derivative . While specific data on this compound is limited, its structural similarities suggest potential inhibitory activity against MIF.

Cytotoxicity and Selectivity

The compound's cytotoxicity profile has not been extensively documented; however, related compounds have shown selective toxicity towards cancer cell lines. For example, thieno[3,2-d]pyrimidine derivatives have been reported to inhibit cell proliferation in various leukemia cell lines at low micromolar concentrations . This suggests that N-ethyl-2-{...} may also exhibit selective cytotoxic effects.

Structure–Activity Relationship (SAR)

Understanding the SAR of thieno-pyrimidine derivatives is crucial for optimizing their biological activity. A study focusing on various substituents on the pyrimidine ring revealed that modifications could significantly alter the potency and selectivity of these compounds against specific targets. For instance:

CompoundSubstituentIC50 (μM)
3aNone15 ± 0.8
3bBromo7.2 ± 0.6
3cPhenethyl12 ± 1.0
3iCF32.6 ± 0.2

This table illustrates how different substituents can enhance or diminish the inhibitory potency against MIF tautomerase activity .

Clinical Implications

Given the biological activities associated with thieno-pyrimidine derivatives, there is potential for N-ethyl-2-{...} in therapeutic applications targeting inflammatory diseases and cancers. The inhibition of MIF has implications for conditions such as rheumatoid arthritis and cancer metastasis.

Q & A

Q. What are the optimal conditions for synthesizing this compound, and how can purity be ensured?

The synthesis involves multi-step reactions requiring precise control of temperature, solvent choice, and reaction time. Key steps include:

  • Cyclization of the thieno[3,2-d]pyrimidine core under reflux in aprotic solvents (e.g., DMF or acetonitrile) .
  • Substitution reactions to introduce the 4-fluorophenylmethyl and 3-methylphenylacetamide groups, typically catalyzed by triethylamine .
  • Final purification via column chromatography (silica gel, ethyl acetate/hexane gradient) . Purity validation : Use NMR (¹H/¹³C) to confirm structural integrity and HPLC-MS to assess purity (>95% threshold) .

Q. Which characterization techniques are critical for structural confirmation?

  • Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., δ 7.2–7.4 ppm for aromatic protons, δ 2.3 ppm for methyl groups) .
  • Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 492.5) and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and amide bonds (N-H at ~3300 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Modular substitution : Replace the 4-fluorophenylmethyl group with halogenated or electron-withdrawing analogs (e.g., 4-Cl or 4-CF₃) to assess impact on target binding .
  • Pharmacophore mapping : Use computational docking (e.g., AutoDock Vina) to identify critical interactions with enzymes like Akt kinase .
  • Biological assays : Compare IC₅₀ values across analogs in kinase inhibition assays (Table 1) .

Table 1 : Comparative activity of structural analogs

Compound ModificationIC₅₀ (Akt Kinase)Selectivity Index
4-Fluorophenylmethyl (Parent)12 nM8.5
4-Chlorophenylmethyl9 nM6.2
4-Methoxyphenylmethyl45 nM2.1

Q. How to resolve discrepancies between in vitro and in vivo efficacy data?

  • Pharmacokinetic profiling : Measure bioavailability (e.g., Cₘₐₓ, t₁/₂) in rodent models to identify metabolic instability .
  • Solubility enhancement : Use co-solvents (e.g., PEG-400) or nanoformulation to improve aqueous solubility .
  • Off-target screening : Employ proteome-wide profiling (e.g., KinomeScan) to rule out non-specific binding .

Q. What computational methods predict binding modes with biological targets?

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100 ns trajectories to identify stable binding conformations .
  • Free Energy Perturbation (FEP) : Quantify binding affinity changes due to substituent modifications (e.g., ΔΔG for 4-F vs. 4-Cl) .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electronic interactions at catalytic sites (e.g., hydrogen bonding with kinase ATP pockets) .

Q. How to address crystallization challenges for X-ray diffraction studies?

  • Solvent screening : Test polar/non-polar solvent mixtures (e.g., DMSO/water) for slow vapor diffusion .
  • Temperature gradients : Optimize cooling rates (0.5°C/hour) to promote single-crystal growth .
  • Data refinement : Use SHELX or PHENIX to resolve disordered regions in the thienopyrimidine core .

Methodological Considerations for Data Contradictions

Q. How to validate conflicting biochemical assay results?

  • Orthogonal assays : Cross-check enzyme inhibition data using fluorescence polarization (FP) and radiometric assays .
  • Positive controls : Include reference inhibitors (e.g., MK-2206 for Akt) to calibrate assay conditions .
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests to assess significance (p < 0.01 threshold) .

Q. What strategies mitigate off-target effects in cellular models?

  • CRISPR-Cas9 knockout : Validate target specificity by comparing wild-type vs. gene-edited cell lines .
  • Dose-response profiling : Establish a steep Hill slope (>2) to confirm target engagement .
  • Transcriptomic analysis : Use RNA-seq to identify unintended pathway modulation .

Key Challenges and Future Directions

  • Metabolic stability : Incorporate deuterated analogs to prolong half-life .
  • Toxicity profiling : Conduct Ames tests and hERG channel screening early in development .
  • Synergistic combinations : Explore co-administration with checkpoint inhibitors in oncology models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.